Cas no 211105-33-8 (9-OXO-11ALPHA,15S-DIHYDROXY-PROST-13E-EN-1-OIC-3,3,4,4-D4 ACID)
211105-33-8 structure
Product Name:9-OXO-11ALPHA,15S-DIHYDROXY-PROST-13E-EN-1-OIC-3,3,4,4-D4 ACID
9-OXO-11ALPHA,15S-DIHYDROXY-PROST-13E-EN-1-OIC-3,3,4,4-D4 ACID Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (11α,13E,15R)-11,15-Dihydroxy-9-oxo(3,3,4,4-2H4)prost-13-en-1-oic acid
- Prostaglandin E1-d4
- ALPROSTADIL-D4
- 9-OXO-11ALPHA,15S-DIHYDROXY-PROST-13E-EN-1-OIC-3,3,4,4-D4 ACID
- (11α,13E,15S)-11,15-Dihydroxy-9-oxoprost-13-en-1-oic Acid-d4
- 3-Hydroxy-2-(3-hydroxy-1-octenyl)-5-oxo-cyclopentaneheptanoic Acid-d4
- Alprox TD-d4
- Caveject-d4
- Liprostin-d4
- HMS3654H18
- FT-0638434
- 211105-33-8
- FT-0638072
- SCHEMBL5303767
- HMS3394L11
- 7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]heptanoic acid
- FT-0638061
- FT-0603510
- 8-ISOPROSTAGLANDINE1
- 8-iso Prostaglandin E1
- Ovinonic acid
- CS-0200962
- 3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
- DA-57122
- HY-B0131S
-
- Inchi: 1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1/i5D2,8D2
- InChI-Schlüssel: GMVPRGQOIOIIMI-HKEIXBCBSA-N
- Lächelt: [C@H]1(CCCC([2H])([2H])C([2H])([2H])CC(=O)O)C(=O)C[C@@H](O)[C@@H]1/C=C/[C@@H](O)CCCCC
Berechnete Eigenschaften
- Genaue Masse: 354.24062418g/mol
- Monoisotopenmasse: 354.24062418g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 13
- Komplexität: 432
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 4
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 3.2
- Topologische Polaroberfläche: 94.8Ų
9-OXO-11ALPHA,15S-DIHYDROXY-PROST-13E-EN-1-OIC-3,3,4,4-D4 ACID Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P912134-100μg |
Prostaglandin E1-d4 |
211105-33-8 | 98% | 100μg |
¥2,051.00 | 2022-09-01 | |
| TRC | P838602-1mg |
Prostaglandin E1-d4 |
211105-33-8 | 1mg |
$620.00 | 2023-05-17 | ||
| TRC | P838602-10mg |
Prostaglandin E1-d4 |
211105-33-8 | 10mg |
$4920.00 | 2023-05-17 | ||
| TRC | P838602-25mg |
Prostaglandin E1-d4 |
211105-33-8 | 25mg |
$ 17000.00 | 2023-09-06 | ||
| ChemScence | CS-0200962-1mg |
Prostaglandin E1-d4 |
211105-33-8 | 1mg |
$0.0 | 2022-04-27 | ||
| ChemScence | CS-0200962-10mg |
Prostaglandin E1-d4 |
211105-33-8 | 10mg |
$0.0 | 2022-04-27 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R123479-100μg |
Prostaglandin E1-d4,98% |
211105-33-8 | 98% | 100μg |
¥1166 | 2023-09-09 | |
| AN HUI ZE SHENG Technology Co., Ltd. | P838602-1mg |
Prostaglandin E1-d4 |
211105-33-8 | 1mg |
¥5400.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | P838602-10mg |
Prostaglandin E1-d4 |
211105-33-8 | 10mg |
¥43200.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | CS-T-85910-1mg |
Prostaglandin E1-d4 |
211105-33-8 | 1mg |
¥4200.00 | 2023-09-15 |
9-OXO-11ALPHA,15S-DIHYDROXY-PROST-13E-EN-1-OIC-3,3,4,4-D4 ACID Verwandte Literatur
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
211105-33-8 (9-OXO-11ALPHA,15S-DIHYDROXY-PROST-13E-EN-1-OIC-3,3,4,4-D4 ACID) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Empfohlene Lieferanten
Essenoi Fine Chemical Co., Limited
Gold Mitglied
CN Lieferant
Reagenz
Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge